molecular formula C6H13ClF2N2 B15220100 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride

3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B15220100
M. Wt: 186.63 g/mol
InChI Key: LSWKVSKSMHMHPU-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H12F2N2·HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Fluoro-1-methylpiperidin-4-amine
  • 3,3-Difluoro-1-methyl-4-piperidinol
  • 1-Methylpiperidin-4-amine

Comparison: Compared to its analogs, 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-3-2-5(9)6(7,8)4-10;/h5H,2-4,9H2,1H3;1H

InChI Key

LSWKVSKSMHMHPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)N.Cl

Origin of Product

United States

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